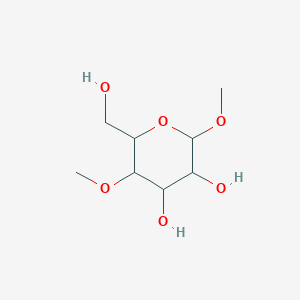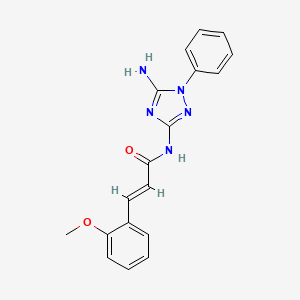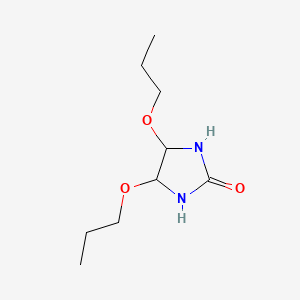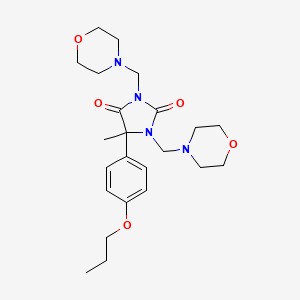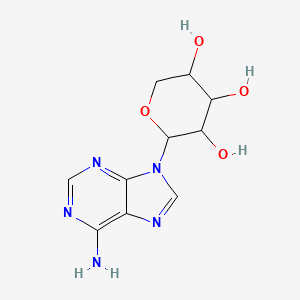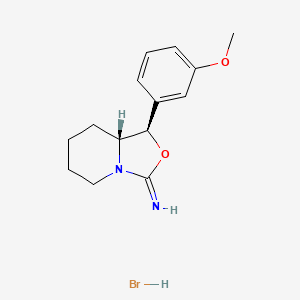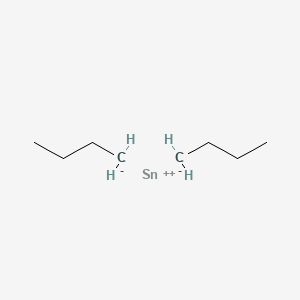
Dibutylstannanediylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylstannanediylium is an organotin compound with the molecular formula C8H18Sn It is a positively charged species, often referred to as a stannylene Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutylstannanediylium typically involves the reaction of dibutyltin dichloride with a reducing agent. One common method is the reduction of dibutyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
(C4H9)2SnCl2 + LiAlH4 → (C4H9)2SnH2 + LiCl + AlCl3
Another method involves the use of sodium naphthalenide as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation:
(C4H9)2SnCl2 + NaC10H8 → (C4H9)2Sn + NaCl + C10H8
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Dibutylstannanediylium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide.
Reduction: It can be reduced further to form dibutyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halides such as chlorine or bromine can be used in substitution reactions.
Major Products Formed
Oxidation: Dibutyltin oxide.
Reduction: Dibutyltin hydride.
Substitution: Various organotin halides depending on the nucleophile used.
科学的研究の応用
Dibutylstannanediylium has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It has been studied for its potential use in biological systems, including as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of polymers and other materials due to its catalytic properties.
作用機序
The mechanism by which dibutylstannanediylium exerts its effects involves its ability to form stable complexes with various ligands. This allows it to act as a catalyst in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, and it can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
Dibutyltin dichloride: A precursor to dibutylstannanediylium, used in similar applications.
Dibutyltin oxide: Formed by the oxidation of this compound, used as a catalyst and in the production of polymers.
Dibutyltin hydride: Formed by the reduction of this compound, used in organic synthesis.
Uniqueness
This compound is unique due to its positively charged nature, which allows it to form stable complexes with a wide range of ligands. This makes it a versatile catalyst in various chemical reactions, distinguishing it from other organotin compounds.
特性
CAS番号 |
14488-53-0 |
|---|---|
分子式 |
C8H18Sn |
分子量 |
232.94 g/mol |
IUPAC名 |
butane;tin(2+) |
InChI |
InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 |
InChIキー |
VVAQOYUUECXZAZ-UHFFFAOYSA-N |
正規SMILES |
CCC[CH2-].CCC[CH2-].[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
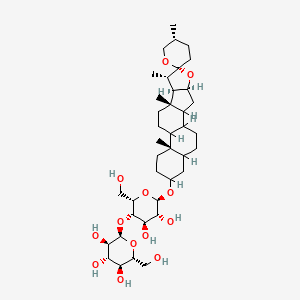
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)




